p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

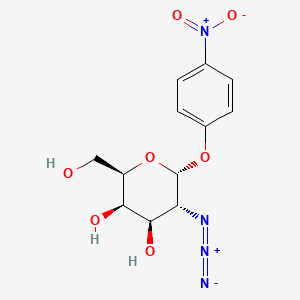

(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWQZFHYGZLIJI-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221609 |

Source

|

| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210418-04-5 |

Source

|

| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210418-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis and purification of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside, a crucial chemical probe and intermediate in glycobiology and drug discovery. The 2-azido functionality serves as a versatile precursor for the corresponding amine, enabling the construction of complex glycoconjugates and enzyme substrates. The p-nitrophenyl group acts as a chromogenic leaving group, facilitating the study of glycosidase activity.[1][2][3] This guide provides a robust, field-proven methodology, grounded in established chemical principles, for researchers and professionals in the field.

Introduction: The Significance of a Versatile Glycoside

This compound is a synthetic monosaccharide derivative of significant interest in chemical biology. The strategic placement of the azido group at the C-2 position makes it a bio-orthogonal handle, allowing for selective chemical modifications, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This functionality is particularly valuable for the synthesis of neoglycoproteins, glycolipids, and other complex carbohydrates.[4] Furthermore, the alpha-anomeric configuration is essential for studying the specificity of alpha-glycosidases.

The synthesis of such a molecule requires a multi-step process involving the introduction of the azido group and the stereoselective formation of the glycosidic bond with p-nitrophenol. This guide will elucidate a common and effective synthetic strategy, followed by a detailed purification protocol to obtain the high-purity compound required for downstream applications.

Synthetic Strategy: A Chemoselective Approach

The synthesis of this compound typically commences from a readily available starting material, such as D-galactosamine or its protected derivatives. A key transformation is the introduction of the azide functionality at the C-2 position, which can be achieved through various methods, including the diazotization of a 2-amino group followed by azide displacement.

The subsequent crucial step is the glycosylation of p-nitrophenol. The stereochemical outcome of this reaction is paramount, as the alpha-anomer is the desired product. The choice of a suitable glycosyl donor and reaction conditions is critical to ensure high alpha-selectivity. Common glycosyl donors include glycosyl halides, thioglycosides, or trichloroacetimidates. The use of participating protecting groups at C-2 (like an acetamido group) would favor the formation of the beta-anomer via an oxazolinium intermediate.[5] Therefore, a non-participating azido group at C-2 is advantageous for achieving alpha-selectivity under appropriate conditions.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target glycoside.

Detailed Experimental Protocol: Synthesis

This protocol outlines a representative synthesis starting from a protected galactal, a common precursor for 2-amino and 2-azido sugars.[4]

Part A: Azidonitration of a Protected Galactal

-

Reaction Setup: A solution of 3,4,6-tri-O-acetyl-D-galactal in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (argon or nitrogen). The flask is cooled to a low temperature, typically between -15 °C and 0 °C, using an ice-salt or dry ice-acetone bath.

-

Reagent Addition: A solution of ceric ammonium nitrate (CAN) and sodium azide in the same solvent is added dropwise to the cooled galactal solution. The reaction mixture is stirred vigorously during the addition.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), eluting with a hexane-ethyl acetate solvent system. The disappearance of the starting galactal and the appearance of a new, more polar spot indicates the formation of the 2-azido-1-nitrate intermediate.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Part B: Glycosylation with p-Nitrophenol

-

Activation of the Azidonitrate: The crude 2-azido-1-nitrate intermediate is dissolved in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.

-

Addition of p-Nitrophenol: p-Nitrophenol is added to the solution, followed by a suitable Lewis acid promoter (e.g., boron trifluoride etherate or trimethylsilyl trifluorate) at a controlled temperature, often starting at a low temperature and allowing it to warm to room temperature.

-

Reaction Monitoring: The formation of the glycosidic bond is monitored by TLC. The appearance of a new product spot with a different retention factor from the starting materials is indicative of a successful reaction.

-

Workup: The reaction is quenched by the addition of a base, such as triethylamine or pyridine. The mixture is then diluted with dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

Part C: Deprotection of the Acetyl Groups

-

Zemplén Deacetylation: The protected p-nitrophenyl glycoside is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.

-

Reaction Monitoring: The deprotection is monitored by TLC until the starting material is fully consumed.

-

Neutralization and Purification: The reaction is neutralized by the addition of an acidic resin (e.g., Amberlite IR-120 H+). The resin is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude final product.

Detailed Experimental Protocol: Purification

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and remaining reagents. A multi-step purification strategy is often employed.

Visualizing the Purification Workflow

Caption: A standard workflow for the purification of the target glycoside.

Step-by-Step Purification Procedure

-

Preparation of the Silica Gel Column: A glass column is packed with silica gel using a slurry method with an appropriate solvent system, typically a mixture of dichloromethane and methanol or ethyl acetate and hexane.

-

Loading the Sample: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, for instance, starting with a low percentage of methanol in dichloromethane and gradually increasing the methanol concentration.

-

Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.

-

Pooling and Concentration: Fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and anomeric configuration | A characteristic doublet for the anomeric proton (H-1) with a small coupling constant (J ≈ 3-4 Hz) is indicative of the alpha-anomer. Resonances corresponding to the p-nitrophenyl group and the sugar ring protons should be present. |

| ¹³C NMR | Structural confirmation | The chemical shift of the anomeric carbon (C-1) and the presence of signals for all other carbons in the molecule provide structural evidence. |

| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation | The observed mass-to-charge ratio should correspond to the calculated molecular weight of the product. |

| FT-IR Spectroscopy | Functional group analysis | A strong absorption band around 2100 cm⁻¹ confirms the presence of the azide group. |

| Optical Rotation | Stereochemical confirmation | A specific optical rotation value can be compared to literature data for the pure alpha-anomer. |

Safety Considerations

-

Azide Compounds: Sodium azide and organic azides are potentially explosive and toxic. They should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid. Also, avoid contact with heavy metals, as this can form explosive heavy metal azides.

-

Reagents: Many of the reagents used in this synthesis, such as Lewis acids and organic solvents, are corrosive, flammable, and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate care.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and attention to detail. The methodology presented in this guide, based on established chemical transformations, provides a reliable pathway to obtain this valuable chemical tool for glycobiology research. The strategic use of a non-participating azido group at the C-2 position facilitates the desired alpha-glycosylation, and a robust purification protocol ensures the high purity required for subsequent applications.

References

-

Hor, I., et al. (2018). Chemical synthesis of 4-azido-β-galactosamine derivatives for inhibitors of N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase. Glycoconjugate Journal, 35(5), 425-435. [Link]

-

Le, D. T., et al. (2019). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development, 23(12), 2723-2729. [Link]

-

Yu, H., et al. (2012). Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides. Journal of the American Chemical Society, 134(38), 15998-16005. [Link]

-

Bourgeaux, V., et al. (2005). Two-step enzymatic synthesis of UDP-N-acetylgalactosamine. Bioorganic & Medicinal Chemistry Letters, 15(24), 5459-5462. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-azido-β-galactosamine derivatives 17a and 17b. Retrieved from [Link]

-

Dahmén, J., et al. (1983). Synthesis of p-nitrophenyl 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-β-d-glucopyranoside. Carbohydrate Research, 118, 292-301. [Link]

-

Bhattacharjee, A. K., & Jennings, H. J. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 134(2), 253-261. [Link]

-

Křenková, A., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4642. [Link]

-

Oßwald, M., et al. (2003). Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors. Zeitschrift für Naturforschung B, 58(8), 764-774. [Link]

-

de Rezende, S. T., et al. (2005). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 48(2), 195-202. [Link]

-

Chen, Z., et al. (2025). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. ResearchGate. [Link]

-

HiMedia Laboratories. (n.d.). p-Nitrophenyl a-D-galactopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). p-nitrophenyl alpha-D-galactopyranoside. Retrieved from [Link]

Sources

chemical properties of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

An In-depth Technical Guide to the Chemical Properties and Applications of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside, a pivotal molecule in modern glycobiology and chemical biology. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and practical applications, grounding technical descriptions in established chemical principles.

Introduction: A Multifunctional Glycochemical Tool

p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside, hereafter referred to as pNP-α-GalNAz, is a synthetic monosaccharide derivative engineered with three key functional domains:

-

A D-galactopyranoside Core: Providing the foundational carbohydrate structure.

-

An α-linked p-Nitrophenyl (pNP) Group: This chromogenic aglycone serves as an excellent leaving group, making the molecule a valuable substrate for colorimetric enzyme assays. Upon enzymatic or chemical cleavage, it releases p-nitrophenol, a yellow compound quantifiable by spectrophotometry.[1][2]

-

A C-2 Azido (N₃) Group: This versatile functional group serves two primary roles. It acts as a non-participating group during glycosidic bond formation, influencing stereochemical outcomes.[3][4] More critically, it is a bioorthogonal handle for "click" chemistry, enabling covalent ligation to alkyne-modified molecules, and can be readily reduced to the biologically relevant amine or acetamido group.[5]

The strategic combination of these features makes pNP-α-GalNAz a powerful intermediate for synthesizing complex glycans and a probe for investigating enzyme function.

Molecular Structure and Physicochemical Properties

The structural and physical properties of pNP-α-GalNAz are fundamental to its function.

Caption: Structure of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 210418-04-5 | [6][7] |

| Molecular Formula | C₁₂H₁₄N₄O₇ | [6] |

| Molecular Weight | 326.26 g/mol | [6][8] |

| Appearance | Typically a solid | [1] |

| Storage | -20°C is recommended for long-term stability | [1] |

Synthesis and Stereochemical Control

The synthesis of pNP-α-GalNAz is a non-trivial process where control of anomeric stereoselectivity is the primary challenge. The desired α-linkage is often difficult to obtain exclusively.

General Synthetic Strategy

A common route involves the glycosylation of p-nitrophenol with a suitable 2-azido-2-deoxygalactosyl donor. The donor is typically a halide, trichloroacetimidate, or thioglycoside derivative of 2-azido-2-deoxygalactose. The C-2 azido group is crucial as it does not participate in the reaction via a neighboring group mechanism, which would otherwise favor the formation of the 1,2-trans product (the β-anomer).

Caption: Simplified workflow for the synthesis of pNP-α-GalNAz.

Factors Influencing α-Selectivity

Field-proven insights demonstrate that several factors critically influence the α/β product ratio in glycosylations with 2-azido donors:

-

Protecting Groups: The choice of protecting groups on the C-3, C-4, and C-6 hydroxyls has a profound effect. Studies have shown that acetyl protecting groups, particularly at the C-3 and C-4 positions, significantly enhance α-selectivity.[3][4] This is attributed to a proposed remote participation model where the ester groups influence the transition state.

-

Reaction Temperature: Temperature is a key variable for controlling stereoselectivity. For many 2-azido-2-deoxygalactosyl donors, increasing the reaction temperature from -78°C to room temperature leads to a marked increase in the yield of the α-anomer.[3] This suggests that the α-product is thermodynamically favored or that the transition state leading to it has a higher activation energy.

-

Donor and Leaving Group: The anomeric leaving group on the glycosyl donor (e.g., trichloroacetimidate, thioether) and the specific reaction conditions (e.g., solvent, activator) also play a significant role in directing the stereochemical outcome.[9]

Chemical Reactivity and Applications

The utility of pNP-α-GalNAz stems from the distinct reactivity of its functional groups.

The p-Nitrophenyl Group: A Chromogenic Reporter

The glycosidic bond to the p-nitrophenyl group is susceptible to cleavage by specific enzymes. This property is the basis for its use as a chromogenic substrate.

-

Enzymatic Hydrolysis: While pNP-β-D-galactopyranoside is a classic substrate for β-galactosidase, pNP-α-GalNAz and its derivatives are valuable for assaying α-glycosidases.[1][10][11] For instance, studies on the hydrolytic activity of α-galactosidases have utilized various deoxy derivatives of p-nitrophenyl α-D-galactopyranoside to probe enzyme-substrate interactions.[12] The enzymatic reaction releases p-nitrophenol, which, upon deprotonation in a basic medium (pH > 7), forms the p-nitrophenolate ion. This ion exhibits a strong absorbance at 400-420 nm, allowing for a simple and sensitive spectrophotometric assay of enzyme activity.[2][10]

Caption: Workflow for a chromogenic enzyme assay using pNP-α-GalNAz.

The Azido Group: A Versatile Chemical Handle

The C-2 azido group is arguably the molecule's most versatile feature, providing a gateway to further chemical modification.

-

Reduction to Amine: The azide can be efficiently reduced to a primary amine, typically under mild conditions using reagents like triphenylphosphine (the Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation.[5] Subsequent N-acetylation yields the biologically common N-acetyl (NHAc) group, transforming the molecule into a p-nitrophenyl N-acetyl-α-D-galactosaminide (pNP-α-GalNAc) derivative, a substrate for α-N-acetylgalactosaminidases.[5]

-

Bioorthogonal Click Chemistry: The azide is a key partner in azide-alkyne cycloaddition reactions. This allows pNP-α-GalNAz, or glycans derived from it, to be covalently and specifically linked to molecules containing an alkyne group. This is widely used for attaching:

-

Fluorescent dyes for imaging.

-

Biotin for affinity purification and detection.

-

Other biomolecules to create complex glycoconjugates.

-

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for key applications of pNP-glycosides and azido sugars.

Protocol 1: General Enzymatic Assay for α-Glycosidase Activity

This protocol describes a spectrophotometric stop-rate determination method, adapted from established procedures for pNP-glycosides.[11]

-

Reagent Preparation:

-

Assay Buffer: Prepare a 200 mM Sodium Acetate Buffer, pH 4.4 at 25°C. The optimal pH will vary depending on the specific enzyme.

-

Substrate Stock Solution: Prepare a 10 mM solution of pNP-α-GalNAz in deionized water or a minimal amount of a co-solvent like DMSO if solubility is limited.

-

Stop Solution: Prepare a 200 mM Borate Buffer, pH 9.8 at 25°C. This high pH stops the enzymatic reaction and ensures full color development of the p-nitrophenolate ion.

-

Enzyme Solution: Immediately before use, prepare a dilution of the α-glycosidase enzyme in cold assay buffer to a suitable working concentration.

-

-

Assay Procedure:

-

Pipette 0.40 mL of Assay Buffer into both a "Test" and a "Blank" cuvette.

-

Add 0.02 mL of the Enzyme Solution to the "Test" cuvette. Add 0.02 mL of Assay Buffer to the "Blank" cuvette.

-

Equilibrate both cuvettes to the desired assay temperature (e.g., 25°C).

-

To initiate the reaction, add 0.50 mL of the Substrate Stock Solution to both cuvettes. Mix immediately by inversion.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 1.0 mL of the Stop Solution to both cuvettes.

-

Measure the absorbance of the "Test" and "Blank" samples at 405 nm.

-

-

Data Analysis:

-

Calculate the net absorbance by subtracting the Blank reading from the Test reading.

-

Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 9) to calculate the amount of product formed and determine the enzyme activity.

-

Protocol 2: Staudinger Reaction and N-Acetylation

This protocol outlines the conversion of the C-2 azide to the N-acetyl group, based on common organic synthesis procedures.[5]

-

Staudinger Reduction:

-

Dissolve pNP-α-GalNAz (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 10:1 v/v).

-

Add triphenylphosphine (1.2 eq) to the solution.

-

Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material and the formation of the amine intermediate.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

-

N-Acetylation:

-

Re-dissolve the crude amine intermediate in methanol.

-

Add acetic anhydride (2.0 eq) and a mild base like triethylamine (2.0 eq) or sodium bicarbonate.

-

Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the formation of the N-acetylated product.

-

Once the reaction is complete, concentrate the mixture.

-

-

Purification:

-

Purify the final product, p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside, using silica gel column chromatography to remove triphenylphosphine oxide and other reagents.

-

Conclusion

p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside is a testament to the power of rational chemical design in biological research. Its chromogenic leaving group provides a direct readout of enzymatic activity, while its C-2 azido moiety offers a gateway for complex glycan synthesis and bioorthogonal labeling. Understanding the principles governing its synthesis and reactivity empowers researchers to leverage this molecule to its full potential, from elucidating enzyme mechanisms to constructing novel glycoconjugate therapeutics.

References

-

Enzymatic hydrolysis of O-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase. ResearchGate. [Link]

-

Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. [Link]

-

ortho-Nitrophenyl-β-galactoside. Wikipedia. [Link]

-

Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. ACS Publications. [Link]

-

Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency | Request PDF. ResearchGate. [Link]

-

Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PMC - NIH. [Link]

-

Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Taylor & Francis eBooks. [Link]

-

Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. PubMed. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. p-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside_TargetMol [targetmol.com]

- 9. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside mechanism of action

An In-depth Technical Guide to the Mechanism of Action of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside

This guide provides a detailed exploration of the molecular interactions and functional consequences of using p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside in biochemical and cellular research. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced applications of modified glycosides.

Introduction: Probing Glycosidase Activity with Synthetic Substrates

The study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, is fundamental to understanding numerous biological processes, from metabolism to cellular signaling. A cornerstone of this research is the use of synthetic substrates that, upon enzymatic cleavage, produce a detectable signal. Among these, p-nitrophenyl (PNP) glycosides are workhorse tools, prized for their simplicity and reliability. Enzymatic hydrolysis of a PNP-glycoside releases p-nitrophenol, a chromophore that is readily quantifiable by spectrophotometry.

This guide focuses on a specific, modified substrate: p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside . The introduction of a 2-azido-2-deoxy modification to the core galactopyranoside structure introduces unique properties that alter its interaction with α-galactosidases. Understanding this altered mechanism of action is crucial for its effective application in research.

Core Mechanism of Action: A Tale of Two Modifications

The mechanism of action of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside is best understood by dissecting the contributions of its constituent parts: the p-nitrophenyl aglycone, the 2-deoxy modification, and the 2-azido group.

The p-Nitrophenyl Reporter Group

The foundational mechanism is driven by the p-nitrophenyl group. In its glycosidically linked form, the molecule is colorless. Upon enzymatic hydrolysis by an α-galactosidase, the glycosidic bond is cleaved, releasing D-galactose (or, in this case, its 2-azido-2-deoxy derivative) and p-nitrophenol.[1][2] Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of p-nitrophenolate formation is directly proportional to the rate of enzymatic hydrolysis, providing a straightforward method for measuring enzyme activity.[3]

The Impact of the 2-Deoxy Modification

The absence of the hydroxyl group at the C2 position of the galactose ring is a significant structural change. For many glycosidases, the C2-hydroxyl group is a key recognition element, forming hydrogen bonds with active site residues. However, studies on the hydrolytic activity of α-galactosidases against various deoxy derivatives of p-nitrophenyl α-D-galactopyranoside have shown that a 2-deoxy substrate can still be hydrolyzed by enzymes from sources such as green coffee bean, Mortierella vinacea, and Aspergillus niger.[4] In the case of the A. niger α-galactosidase, the activity towards the 2-deoxy compound was even reported to be very high.[4] This indicates that the C2-hydroxyl is not universally essential for substrate binding and catalysis by all α-galactosidases.

The Role of the 2-Azido Group: A Steric and Electronic Hurdle

The replacement of the C2-hydroxyl group with an azido group (-N3) introduces a functionality with vastly different properties. The azido group is larger and more lipophilic than a hydroxyl group and lacks its hydrogen bonding capabilities. Research has shown that the introduction of an azido group, particularly at a secondary carbon, can significantly hinder the acceptance and processing of sugars by carbohydrate-processing enzymes.[5][6] This steric and electronic perturbation can lead to several possible outcomes for the interaction of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside with an α-galactosidase:

-

A Very Slow Substrate: The enzyme may still be able to bind and hydrolyze the molecule, but at a much-reduced rate compared to the parent compound. The azido group could destabilize the transition state or impede the conformational changes required for efficient catalysis.

-

A Competitive Inhibitor: The molecule may bind to the active site of the enzyme, competing with the natural substrate, but fail to be hydrolyzed or be hydrolyzed extremely slowly. In this scenario, it would act as a competitive inhibitor. The affinity of the inhibitor for the enzyme (Ki) would determine its potency.

-

A Molecular Probe for Bioorthogonal Labeling: Azido sugars are widely used in glycobiology as chemical reporters.[7][8] The azido group can participate in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions.[7] Therefore, p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside could potentially be used to label α-galactosidases. If the molecule binds to the active site, it could be used for activity-based protein profiling to identify and characterize α-galactosidases in complex biological samples.

The prevailing evidence suggests that while the 2-deoxy scaffold can be accommodated, the bulky and electronically distinct azido group likely makes p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside a poor substrate and a potential competitive inhibitor for most α-galactosidases.[5][6] Its primary utility may, therefore, lie in its application as a chemical probe.

Quantitative Data Summary

| Substrate | Enzyme Source | Km (mM) | Vmax (relative) |

| p-Nitrophenyl α-D-galactopyranoside | Aspergillus niger | 0.3 | 100% |

| p-Nitrophenyl 2-deoxy-α-D-galactopyranoside | Aspergillus niger | - | High Activity |

Data compiled from references[3][4]. The Vmax for the 2-deoxy derivative was noted as "very high" but not quantified relative to the parent compound in the cited study.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside with an α-galactosidase.

Protocol 1: Determining Substrate Activity

This protocol aims to determine if the compound is hydrolyzed by the enzyme, leading to the release of p-nitrophenol.

Materials:

-

α-Galactosidase solution of known concentration

-

p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5, or as optimal for the specific enzyme)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside in a suitable solvent (e.g., DMSO or assay buffer).

-

In a 96-well plate, add varying concentrations of the substrate solution to the wells.

-

Add a fixed amount of α-galactosidase solution to each well to initiate the reaction. Include a no-enzyme control.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the rate of p-nitrophenol production. If there is a significant increase in absorbance over time compared to the no-enzyme control, the compound is acting as a substrate.

Protocol 2: Assessing Inhibitory Activity

This protocol is designed to determine if the compound acts as a competitive inhibitor of α-galactosidase using a known chromogenic substrate.

Materials:

-

All materials from Protocol 1

-

A standard chromogenic substrate, p-Nitrophenyl α-D-galactopyranoside (PNP-α-Gal)

Procedure:

-

Prepare stock solutions of both PNP-α-Gal and p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside.

-

In a 96-well plate, set up reactions containing a fixed concentration of α-galactosidase and varying concentrations of PNP-α-Gal.

-

For each concentration of PNP-α-Gal, set up parallel reactions containing different fixed concentrations of p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside.

-

Initiate the reactions by adding the enzyme.

-

Follow the reaction kinetics by measuring the absorbance at 405 nm at regular intervals.

-

Determine the initial reaction velocities (V₀) for each condition.

-

Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

Visualizations

Enzymatic Hydrolysis of p-Nitrophenyl α-D-galactopyranoside

Caption: Competitive inhibition of α-galactosidase.

Experimental Workflow for Inhibition Assay

Caption: Workflow for determining enzyme inhibition kinetics.

References

- (Reference details for a general glycobiology textbook or review on enzyme assays)

-

Withers, S. G., & Aebersold, R. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(5), 634-643. [Link]

-

(Duplicate of reference 2, providing the PMC link for accessibility) Withers, S. G., & Aebersold, R. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(5), 634-643. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Nature Methods, 2(9), 661-667. [Link]

-

Saxon, E., & Bertozzi, C. R. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(10), 2373-2379. [Link]

-

Kaneko, Y., et al. (2000). Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. Carbohydrate Research, 324(1-2), 42-48. [Link]

- (Reference for a general enzyme kinetics textbook)

- (Reference for a review on activity-based protein profiling)

- (Reference for a paper on the synthesis of 2-azido-2-deoxy sugars)

-

(Reference for a high-throughput screening paper for alpha-galactosidase inhibitors) Lu, H., et al. (2010). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Current Chemical Genomics, 4, 67-73. [Link]

-

Rezende, S. T., et al. (2005). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 48(2), 195-202. [Link]

- (Reference for a general review of lysosomal storage disorders and enzyme assays)

-

(Reference for a paper on non-Michaelis-Menten kinetics with PNP-glycosides) Binder, T. P., & Robyt, J. F. (1983). p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. Carbohydrate Research, 124(2), 287-299. [Link]

- (Reference for a high-throughput screening d

-

(Reference for a paper on the synthesis of 2-azido-2-deoxy-selenoglycosides) Gening, M. L., et al. (2021). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. Molecules, 26(16), 4983. [Link]

-

HiMedia Laboratories. (n.d.). p-Nitrophenyl a-D-galactopyranoside. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. scielo.br [scielo.br]

- 4. Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Azide Group in p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside (pNP-AzGal) is a synthetic monosaccharide derivative that has become an invaluable tool in glycobiology and related fields. Its utility stems from the clever combination of two key functional moieties: the p-nitrophenyl (pNP) group at the anomeric C1 position and, most critically, the azide (–N₃) group at the C2 position. While the pNP group primarily serves as a chromogenic leaving group for enzymatic assays, the azide group confers a remarkable spectrum of chemical functionalities. This guide provides an in-depth exploration of the multifaceted roles of the C2-azide group, detailing its influence on the molecule's chemical reactivity, biological utility, and its synergy with the pNP reporter.

Section 1: The Azide as a Stable and Versatile Masked Amine

In carbohydrate chemistry, the direct handling of free amino groups can be challenging due to their basicity and nucleophilicity, which often necessitates complex protection-deprotection strategies. The azide group serves as an excellent "masked" form of an amine.[1][2]

-

Chemical Stability: The azide is exceptionally stable under a wide range of reaction conditions, including those that are acidic or basic, making it compatible with complex multi-step syntheses.[2]

-

Lack of Basicity: Unlike an amine, the azide group is not basic and does not carry a positive charge at physiological pH. This is crucial when the sugar is used in biological systems, as it minimizes unintended electrostatic interactions.

-

Efficient Conversion: The azide can be readily and chemoselectively reduced to a primary amine (–NH₂) under mild conditions. Common methods include:

-

Staudinger Reduction: Reaction with a phosphine, such as triphenylphosphine (PPh₃), in the presence of water yields the amine and the corresponding phosphine oxide.[3]

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for azide reduction.[2]

-

This masked amine functionality is particularly useful in the synthesis of aminoglycosides and glycopeptides, where the amine is revealed at a late stage of the synthesis.[1]

Section 2: The Azide as a Premier Bioorthogonal Chemical Handle

Perhaps the most powerful role of the azide group is its function as a bioorthogonal chemical reporter.[4][5] Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[5][6] The azide is small, metabolically stable, and essentially absent in most biological systems, making it an ideal tag for selective chemical transformations.[2][7]

There are two primary classes of bioorthogonal reactions that leverage the azide group.[8][9]

2a. The Staudinger Ligation

Developed by Saxon and Bertozzi, the Staudinger ligation is a highly selective reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine (e.g., one bearing an ester group ortho to the phosphorus).[8][10] This reaction proceeds smoothly in aqueous environments and at physiological pH without the need for a catalyst, making it suitable for in vivo applications.[8][11] The ligation has been instrumental in labeling glycans on the surface of living cells for imaging and proteomic studies.[10][11]

2b. Azide-Alkyne Cycloaddition ("Click Chemistry")

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the cornerstone of "click chemistry".[12] This reaction has two main, widely used variants:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and high-yielding but requires a copper(I) catalyst. While highly effective for in vitro applications like conjugating glycans to surfaces or other molecules, the cytotoxicity of copper has limited its use in living organisms.[4][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DIFO, BARAC) that reacts rapidly and selectively with azides.[5][13] This copper-free click reaction is the method of choice for labeling and visualizing glycans in living cells and even whole organisms.[5][9]

}

Figure 2: Bioorthogonal reaction pathways for the azide group.Section 3: Electronic and Steric Influence of the Azide Group

The introduction of an azide group at the C2 position is not electronically or sterically neutral; it influences the properties of the galactopyranoside ring and its interactions with enzymes.

-

Influence on the Glycosidic Bond: The azide group is electron-withdrawing. This electronic effect can influence the stability and reactivity of the anomeric C1 glycosidic bond.[14][15] The precise impact depends on complex stereoelectronic factors, but it can affect the rate at which glycosidases cleave the bond compared to its natural N-acetyl counterpart.[16]

-

Enzyme-Substrate Interactions: The azide group is sterically different from the N-acetyl group found in the natural substrate, N-acetylgalactosamine (GalNAc). While small enough to be accommodated by many enzymes in the glycan biosynthetic pathways, its linear shape and electronic properties differ significantly from the bulkier, hydrogen-bond-accepting acetyl group.[17] This can result in altered binding affinity and turnover rates for enzymes like glycosidases and glycosyltransferases.[17] Kinetic studies using pNP-AzGal are therefore essential to characterize how a specific enzyme interacts with this unnatural substrate.

Section 4: Synergy with the p-Nitrophenyl Group for Enzymatic Assays

The true power of pNP-AzGal as a biochemical tool comes from the synergy between the C2-azide and the C1-pNP group. The pNP group acts as a chromogenic reporter, enabling straightforward quantification of enzyme activity.

The process is as follows:

-

An appropriate glycosidase enzyme recognizes and binds to the galactopyranoside moiety of pNP-AzGal.

-

The enzyme catalyzes the hydrolysis of the α-glycosidic bond.[18]

-

This cleavage releases the sugar and p-nitrophenol (pNP).[19]

-

In a basic solution, the released pNP is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405 nm.[19][20]

-

The rate of yellow color formation is directly proportional to the enzyme's activity, which can be measured over time using a spectrophotometer or plate reader.[19]

This system allows for simple, continuous, and quantitative measurement of glycosidase activity, making pNP-AzGal an excellent substrate for enzyme kinetics, inhibitor screening, and biochemical characterization.[20][21]

}

Figure 3: Workflow for a typical glycosidase assay using pNP-AzGal.Section 5: Experimental Protocols

Protocol 1: General Glycosidase Activity Assay

This protocol provides a standard method for determining the activity of an α-galactosidase using pNP-AzGal.

Materials:

-

pNP-AzGal stock solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)[22]

-

Enzyme solution (appropriately diluted in cold assay buffer)

-

96-well microplate and plate reader capable of measuring absorbance at 400-405 nm.[20]

Procedure:

-

Reaction Setup: In the wells of a 96-well plate, add 50 µL of assay buffer.

-

Enzyme Addition: Add 25 µL of the diluted enzyme solution to each well. Include a "no-enzyme" control well with 25 µL of buffer instead.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.[22]

-

Initiate Reaction: Start the reaction by adding 25 µL of the 10 mM pNP-AzGal stock solution to all wells. The final substrate concentration will be 2.5 mM in a 100 µL total volume.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The time should be optimized to ensure the reaction remains in the linear range.

-

Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to each well.[19] This will raise the pH and develop the yellow color.

-

Measurement: Immediately measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the "no-enzyme" control from the sample wells. Enzyme activity can be calculated using a standard curve of p-nitrophenol.[19]

| Reagent | Volume (µL) | Final Concentration |

| Assay Buffer | 50 | - |

| Enzyme Solution | 25 | Varies |

| pNP-AzGal (10 mM) | 25 | 2.5 mM |

| Total Volume | 100 | |

| Stop Solution | 100 | - |

Protocol 2: Click Chemistry Labeling of an Azido-Sugar

This protocol describes a general procedure for labeling a biomolecule containing an azido-sugar (like one generated after enzymatic transfer from a donor) with an alkyne-functionalized fluorescent probe via CuAAC.

Materials:

-

Azide-functionalized biomolecule in a compatible buffer (e.g., PBS).

-

Alkyne-fluorophore probe (e.g., Alkyne-TAMRA).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium Ascorbate stock solution (e.g., 500 mM in water, prepared fresh).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

Procedure:

-

Prepare Click-Mix: In a microcentrifuge tube, prepare the "click-mix" by adding the reagents in the following order (volumes are for a 100 µL final reaction volume, scale as needed):

-

Azide-biomolecule in buffer: 80 µL

-

Alkyne-fluorophore (10 mM stock): 2 µL (Final: 200 µM)

-

CuSO₄ (50 mM stock): 2 µL (Final: 1 mM)

-

THPTA (50 mM stock): 2 µL (Final: 1 mM)

-

-

Initiate Reaction: Add 2 µL of freshly prepared 500 mM Sodium Ascorbate to the mixture. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled biomolecule from excess reagents. The method will depend on the biomolecule (e.g., spin desalting column for proteins, precipitation for DNA/RNA).

-

Analysis: Confirm successful labeling using an appropriate method, such as fluorescence imaging or gel electrophoresis with a fluorescence scanner.

Conclusion

The azide group in p-Nitrophenyl 2-Azido-2-deoxy-α-D-galactopyranoside is a masterstroke of chemical design, imparting a suite of powerful capabilities onto a single molecule. It serves as a stable precursor to a primary amine, a key functional group in many biomolecules.[1] More significantly, its bioorthogonal reactivity enables the precise chemical labeling and visualization of glycans in environments ranging from simple in vitro systems to complex living organisms.[8][9] When combined with the chromogenic pNP reporter, the azide-functionalized sugar becomes a robust substrate for quantifying enzyme activity. This combination of features solidifies pNP-AzGal's role as a versatile and indispensable tool for researchers seeking to probe the intricate world of glycobiology.

References

-

MDPI. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

-

KOPS. (n.d.). Azides in carbohydrate chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Azides in Carbohydrate Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigating cellular metabolism of synthetic azidosugars with the Staudinger ligation. Retrieved from [Link]

-

KOPS. (n.d.). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Retrieved from [Link]

-

ACS Publications. (2002). Investigating Cellular Metabolism of Synthetic Azidosugars with the Staudinger Ligation. Journal of the American Chemical Society. Retrieved from [Link]

-

CAS.org. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. Retrieved from [Link]

-

Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Retrieved from [Link]

-

ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. Retrieved from [Link]

-

Journal of Clinical Investigation. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from [Link]

-

ACS Publications. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. Cellular and Molecular Life Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Chemical Biology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Rationalizing the Stereoelectronic Influence of Interglycosidic Bond Conformations on the Reactivity of 1,4-O-Linked Disaccharide Donors. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. researchgate.net [researchgate.net]

- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]

- 6. Bioorthogonal chemistry applications | CAS [cas.org]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. mdpi.com [mdpi.com]

- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigating cellular metabolism of synthetic azidosugars with the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rationalizing the Stereoelectronic Influence of Interglycosidic Bond Conformations on the Reactivity of 1,4- O-Linked Disaccharide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. nrel.colostate.edu [nrel.colostate.edu]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside: A Dual-Functionality Tool for Glycobiology and Beyond

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Glycosylation with a Versatile Chemical Probe

In the intricate world of glycobiology, understanding the roles of carbohydrates in cellular processes is paramount. p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside, a synthetic monosaccharide derivative, has emerged as a powerful and versatile tool for researchers in this field. Its unique chemical structure, featuring both a chromogenic leaving group and a bioorthogonal handle, allows for a dual functionality that is invaluable in studying enzyme activity and visualizing glycans. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its practical applications, offering field-proven insights for its effective use in research and drug development.

Physicochemical Properties: A Snapshot of a Key Research Tool

The utility of this compound stems from its distinct chemical characteristics. Its CAS number is 210418-04-5.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 210418-04-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₄O₇ | [2] |

| Molecular Weight | 326.26 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Mechanism of Action: A Tale of Two Moieties

The power of this compound lies in the synergistic action of its two key functional groups: the p-nitrophenyl group and the azido group.

1. The Chromogenic Reporter: The p-Nitrophenyl Group

The p-nitrophenyl (pNP) group serves as a chromogenic leaving group, making this compound an excellent substrate for α-galactosidases.[3] In the presence of an active α-galactosidase, the glycosidic bond is cleaved, releasing p-nitrophenol. This product is yellow in color and can be readily quantified using a spectrophotometer at approximately 405-420 nm.[4] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol released, which in turn reflects the activity of the enzyme. This principle forms the basis of a simple and effective colorimetric assay for α-galactosidase activity.

Diagram of Enzymatic Cleavage

Caption: Enzymatic hydrolysis of the substrate by α-galactosidase.

2. The Bioorthogonal Handle: The Azido Group

The azido (-N₃) group is a small, metabolically stable, and non-native functional group that serves as a "bioorthogonal handle." This means it does not typically react with biological molecules within a living system but can be specifically targeted by externally introduced reagents.[5][6] This property is the cornerstone of bioorthogonal chemistry, a powerful set of techniques for labeling and visualizing biomolecules in their native environment.[5][6][7]

The azido group can participate in highly specific and efficient chemical reactions, most notably:

-

Staudinger Ligation: A reaction with a phosphine-based probe to form a stable amide bond.[5][8]

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): "Click chemistry" reactions with alkyne-containing probes to form a stable triazole linkage.[5]

By incorporating this azido-sugar into cellular glycans through metabolic glycoengineering, researchers can subsequently "click" on a variety of reporter molecules, such as fluorescent dyes or affinity tags, enabling the visualization and isolation of specific glycoprotein populations.[7]

Diagram of Bioorthogonal Labeling Workflow

Caption: A generalized workflow for metabolic labeling and bioorthogonal detection.

Experimental Protocols: Putting Theory into Practice

The dual functionality of this compound allows for its use in two distinct, yet equally powerful, experimental workflows.

Protocol 1: Colorimetric Assay for α-Galactosidase Activity

This protocol provides a framework for measuring the activity of α-galactosidase in a sample. The key principle is the enzymatic release of the chromogenic p-nitrophenol.[4]

Materials:

-

This compound (substrate)

-

α-Galactosidase containing sample (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

-

Stop Solution (e.g., 0.5 M sodium carbonate or 200 mM borate buffer, pH 9.8)[9][10]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

-

Prepare Substrate Solution: Dissolve this compound in the Assay Buffer to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

-

Set up the Reaction: In a 96-well microplate, add 50 µL of the enzyme-containing sample to each well. Include a "blank" control with 50 µL of Assay Buffer instead of the enzyme sample.

-

Initiate the Reaction: Add 50 µL of the Substrate Solution to each well to start the reaction.

-

Incubate: Incubate the microplate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Add 100 µL of Stop Solution to each well. The alkaline nature of the stop solution will denature the enzyme and enhance the color of the p-nitrophenol.

-

Measure Absorbance: Read the absorbance of each well at 405-420 nm using a microplate reader.

-

Calculate Enzyme Activity: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve of known p-nitrophenol concentrations.

Causality Behind Experimental Choices:

-

Choice of Buffer and pH: The buffer and pH are chosen to match the optimal conditions for the specific α-galactosidase being assayed to ensure maximal enzyme activity.

-

Use of a Stop Solution: The reaction is stopped to ensure that the measured absorbance reflects the enzyme activity over a precise time interval. The alkaline pH of the stop solution also maximizes the molar absorptivity of the p-nitrophenolate ion, increasing the sensitivity of the assay.

-

Inclusion of a Blank: The blank control corrects for any non-enzymatic hydrolysis of the substrate or background absorbance from the sample and reagents.

Protocol 2: Bioorthogonal Labeling of Cellular Glycans

This protocol outlines a general procedure for metabolically labeling cellular glycans with the azido-sugar and subsequent detection.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line of interest

-

Adherent or suspension cells

-

Fluorescently tagged alkyne or phosphine probe (e.g., DBCO-fluorophore, phosphine-biotin)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

-

Imaging system (e.g., fluorescence microscope, flow cytometer)

Procedure:

-

Metabolic Labeling: Culture cells in media supplemented with this compound at a final concentration of 25-100 µM for 1-3 days. The optimal concentration and incubation time may vary depending on the cell type.

-

Cell Harvesting and Washing: Harvest the cells and wash them three times with cold PBS to remove any unincorporated azido-sugar.

-

Fixation (Optional but Recommended for Imaging): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

-

Permeabilization (Optional): If targeting intracellular glycans, permeabilize the cells with a suitable buffer for 10-15 minutes at room temperature. Wash three times with PBS.

-

Bioorthogonal Ligation ("Click" Reaction): Incubate the cells with the alkyne or phosphine probe in PBS for 1-2 hours at room temperature or 37°C, protected from light. The probe concentration should be optimized (typically 10-50 µM).

-

Washing: Wash the cells three times with PBS to remove the unreacted probe.

-

Analysis: The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or downstream applications such as western blotting or mass spectrometry.

Causality Behind Experimental Choices:

-

Metabolic Incorporation Time: The 1-3 day incubation period allows for sufficient turnover of cellular glycans and incorporation of the azido-sugar into newly synthesized glycoproteins.

-

Washing Steps: Thorough washing is critical to reduce background signal from unincorporated azido-sugars or unreacted probes.

-

Fixation: Fixation preserves cell morphology and immobilizes the labeled glycans, which is essential for high-resolution imaging.

-

Choice of Bioorthogonal Reaction: SPAAC (e.g., with DBCO probes) is often preferred for live-cell imaging as it does not require a cytotoxic copper catalyst. The Staudinger ligation is another excellent option for live-cell applications.[5]

Suppliers

A number of reputable chemical suppliers provide this compound. When selecting a supplier, it is important to consider factors such as purity, available quantities, and the availability of technical support.

| Supplier | Product Number | Available Quantities |

| Sigma-Aldrich | Not readily available | Check website for current availability |

| ChemScene | CS-0785909 | Inquire |

| Santa Cruz Biotechnology | sc-221683 | Inquire |

| Fisher Scientific | Not readily available | Check website for current availability |

| Gentaur | rons-210418-04-5 | 2mg, 5mg |

Note: Product numbers and availability are subject to change. Please consult the respective supplier's website for the most current information.

Conclusion: A Multifaceted Tool for Modern Glycoscience

This compound stands out as a uniquely versatile reagent in the toolbox of chemical biology. Its clever design, combining a classic enzymatic reporter with a modern bioorthogonal handle, empowers researchers to probe the complex world of glycans with unprecedented precision. Whether quantifying enzyme kinetics or illuminating the glycome of a living cell, this compound offers a robust and reliable platform for discovery. As our understanding of the critical roles of glycosylation in health and disease continues to grow, the importance of such dual-functionality chemical probes in advancing research and therapeutic development will undoubtedly continue to expand.

References

-

MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

-

ACS Publications. Bioorthogonal Chemistry and Its Applications. [Link]

-

ResearchGate. Scheme 1 Hydrolysis of p-nitrophenyl-b-D-galactopyranoside with b-galactosidase. [Link]

-

MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [Link]

-

KOPS - University of Konstanz. Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. [Link]

-

AIP Publishing. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]

-

Glycosynth. p-Nitrophenyl alpha-D-galactopyranoside. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Glycosynth - p-Nitrophenyl alpha-D-galactopyranoside [glycosynth.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. pubs.aip.org [pubs.aip.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

copper-catalyzed click chemistry protocol using p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Application Note & Protocol

Topic: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol using p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Glycan Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful tool for the specific and efficient covalent ligation of molecular entities.[1][] This reaction's immense rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version), broad functional group tolerance, and high regioselectivity to exclusively form 1,4-disubstituted 1,2,3-triazoles make it an indispensable method in chemical biology and drug discovery.[1]

This application note provides a detailed, field-tested protocol for the CuAAC reaction utilizing this compound. This glycosyl azide is a valuable building block for synthesizing glycoconjugates, probes for studying glycan-binding proteins (lectins), and developing targeted drug delivery systems. The p-nitrophenyl group can serve as a chromogenic reporter or a leaving group for subsequent glycosylation reactions. This protocol is optimized for high yield and purity, incorporating insights into catalyst stabilization and reaction troubleshooting.

The CuAAC Mechanism: A Stepwise Catalytic Cycle

The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise pathway involving a copper(I) acetylide intermediate.[3][4] The generally accepted mechanism involves the coordination of two copper(I) ions, which significantly lowers the activation barrier.[4][5] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][6]

To enhance the reaction rate and prevent the disproportionation or oxidation of the crucial Cu(I) catalyst, a stabilizing ligand is essential.[5][7] Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended for bioconjugation reactions as they protect the catalyst and can improve reaction kinetics.[8][9]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials, Reagents, and Equipment

Reagents

Ensure all reagents are of high purity. For bioconjugation, use of "click chemistry grade" or "bioconjugation grade" reagents is highly recommended.[8][10]

| Reagent | Grade | Supplier Example | Notes |

| This compound | ≥95% | ChemScene, J&K Scientific | The limiting reagent in this protocol.[11] |

| Alkyne-functionalized Molecule | Application Specific | Various | Ensure high purity and absence of competing functional groups. |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥99.9% | Sigma-Aldrich, Jena Bioscience | Prepare stock solution fresh in deionized water. |

| Sodium L-Ascorbate | ≥99% | Sigma-Aldrich, baseclick GmbH | Prepare stock solution fresh. Do not use if brownish.[6][12] |

| THPTA Ligand | ≥95% | Vector Labs, Lumiprobe | Water-soluble ligand to stabilize Cu(I).[7][9] |

| Solvents (e.g., t-BuOH, DMF, DMSO, Water) | HPLC or Anhydrous Grade | Varies | Choice depends on substrate solubility.[3] |

| Purification Supplies | Chromatography Grade | Varies | Silica gel, TLC plates, appropriate solvents (e.g., Ethyl Acetate, Hexanes).[13] |

Equipment

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Schlenk line or glove box for oxygen-sensitive reactions (optional but recommended)

-

Analytical balance

-

pH meter

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) equipment

-

Flash column chromatography system

Detailed Experimental Protocol

This protocol describes a general procedure for a 0.1 mmol scale reaction. Adjust volumes and concentrations as needed for your specific substrates.

Preparation of Stock Solutions

Scientist's Note: Preparing fresh stock solutions, especially for the copper sulfate and sodium ascorbate, is critical for reproducibility.[12] Sodium ascorbate solutions are prone to air oxidation, which reduces their efficacy.

-

Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water. Vortex until fully dissolved.

-

THPTA Ligand (250 mM): Dissolve 108.6 mg of THPTA in 1.0 mL of deionized water. Vortex until fully dissolved.

-

Sodium Ascorbate (1 M): Dissolve 198.1 mg of sodium L-ascorbate in 1.0 mL of deionized water. This solution should be prepared immediately before use.[10]

Reaction Setup

Expert Tip: The order of addition is crucial.[14] The copper and ligand should be pre-mixed before adding to the azide/alkyne solution. The sodium ascorbate is added last to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[6][14]

-

Dissolve Reactants: In a suitable reaction vial, dissolve this compound (32.6 mg, 0.1 mmol, 1.0 eq.) and your alkyne partner (0.1-0.12 mmol, 1.0-1.2 eq.) in a solvent system that ensures complete solubility. A common system is a 2:1 to 4:1 mixture of tert-butanol and water or DMF/water. The total volume should be around 2-4 mL.

-

Degas the Solution (Optional but Recommended): To minimize oxidation of the Cu(I) catalyst, sparge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Prepare Catalyst Premix: In a separate microcentrifuge tube, combine 20 µL of the 100 mM CuSO₄ stock solution (final conc. ~1 mM) and 40 µL of the 250 mM THPTA stock solution (final conc. ~5 mM).[15] Vortex briefly. The recommended ligand-to-copper ratio is typically 5:1 to protect biomolecules from oxidative damage.[16][17]

-

Add Catalyst: Add the CuSO₄/THPTA premix to the stirring reactant solution.

-

Initiate the Reaction: Add 50 µL of the freshly prepared 1 M sodium ascorbate stock solution (final conc. ~25 mM). The solution may change color slightly.

-

React: Seal the vial and stir the reaction at room temperature. Reactions are often complete within 1-4 hours but can be left overnight if necessary.

Reaction Monitoring and Work-up

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., 10:1 Dichloromethane:Methanol or 1:1 Ethyl Acetate:Hexanes). The product spot should appear, and the limiting reagent spot should disappear.

-

Quenching: Once the reaction is complete, dilute the mixture with 10 mL of water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of EDTA or a dilute ammonium hydroxide solution to remove the copper catalyst.[18] This is a critical step for obtaining a clean product. Follow with a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by silica gel flash column chromatography.[13][19] The choice of eluent will depend on the polarity of the product but a gradient of hexanes/ethyl acetate or dichloromethane/methanol is common.

Process Optimization and Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Reaction Yield | Inactive catalyst (Cu(I) oxidized) | Degas solvents thoroughly. Prepare fresh sodium ascorbate solution. Ensure a proper ligand-to-copper ratio (start at 5:1).[15][16] |

| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO/water). Gentle heating (40-60°C) can sometimes help.[20] | |

| Failure of a preceding step | Confirm the integrity and purity of your azide and alkyne starting materials using a test reaction with a simple partner like propargyl alcohol.[15][16] | |

| Formation of Precipitate | Insoluble copper acetylide complex | This can occur with certain alkynes like propiolic acid.[21] Using a stabilizing ligand like THPTA or changing the solvent to acetonitrile/water may help.[21] |

| Product Contaminated with Copper | Incomplete removal during work-up | Wash the organic extract thoroughly with an EDTA or ammonia solution.[18] Some persistent copper chelation to the triazole product may require passing through a specialized copper-scavenging resin.[18] |

| Reaction Stalls | Substrate is sequestering the copper catalyst | If working with complex biomolecules (e.g., proteins with histidine residues), you may need to increase the copper and ligand concentration.[15] |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the CuAAC protocol.

Safety Precautions

-

Azides: Small organic azides can be explosive, especially when heated or subjected to shock. Handle with care and always work behind a safety shield. Avoid contact with heavy metals.

-